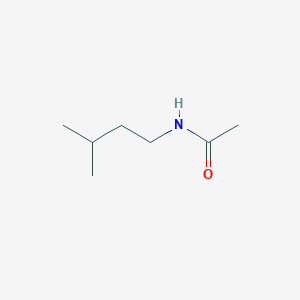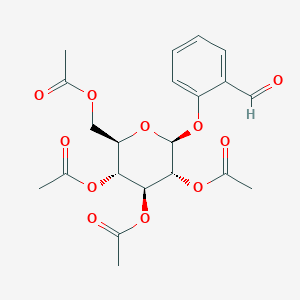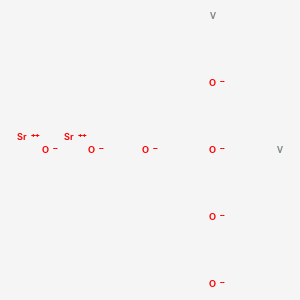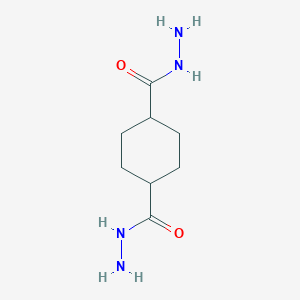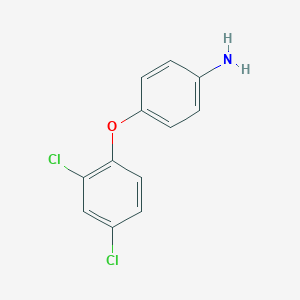
2,3-Dimethylfuran
Übersicht
Beschreibung
2,3-Dimethylfuran is a methyl substituted furan . The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .
Synthesis Analysis
The production methods of 2,3-Dimethylfuran have been introduced aiming to put the commercial interest of 2,3-Dimethylfuran in . A three-step strategy is proposed for the functionalization of the methyl group of 2,5-dimethylfuran, encompassing the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylfuran includes a C=C double bond and ring enol ether .
Chemical Reactions Analysis
The gas-phase rate constant determined by the relative rate method for the reaction of 2,3-dimethylfuran with NO3 radical was found to be (5.83 ± 0.46)×10-11 and with OH radical was (12.6 ± 0.4)×10-11 (in units of cm3 molecule-1 s-1) .
Physical And Chemical Properties Analysis
2,3-Dimethylfuran has a molecular weight of 96.13 g/mol . It has a computed XLogP3-AA of 1.8, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 0, an Exact Mass of 96.057514874 g/mol, a Monoisotopic Mass of 96.057514874 g/mol, a Topological Polar Surface Area of 13.1 Ų, a Heavy Atom Count of 7, and a Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
Food Analysis
2,3-Dimethylfuran is found in a range between ppm to sub-ppb levels in many foodstuffs undergoing heat treatments like coffee, chicory, or even chocolate . It’s used in the optimization and validation of a HS-SPME-GC-MS method for the quantification of five alkylfurans in chocolate . This method can measure the quantitative impact of engraving technique on the formation of furan and its derivatives in chocolate, from the raw callets to processed end-products .
Food Safety
The presence of 2,3-Dimethylfuran in foods is significant as it occurs in heat-treated food products such as coffee, baby foods, infant formula, or cereals . Studies have shown that part of the furan intake is metabolized in the liver to cis-2-butene-1,4-dial . This metabolite is highly reactive and can easily react with DNA, which may cause cancer .
Chemical Analysis
2,3-Dimethylfuran can be separated within 9.5 min by using a HP-5MS column and gas chromatography–tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring mode for detection . This method could resolve several furan isomers, such as 2-methyl furan and 3-methyl furan, as well as 2,3-dimethyl furan and 2,5-dimethyl furan .
Synthesis of 2,9-dioxabicyclo[3.3.1]nonane
2,3-Dimethylfuran may be used in the synthesis of 2,9-dioxabicyclo[3.3.1]nonane . This compound has potential applications in the field of organic chemistry.
Synthesis of Ireland Alcohol
Ireland Alcohol was synthesized from 2,3-dimethylfuran . This alcohol is a useful intermediate in organic synthesis.
Formation from Cyclization
2,3-Dimethylfuran is reported to be formed by the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol by various methods . This shows its potential role in the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
2,3-Dimethylfuran is a methyl-substituted furan Furans are known to interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that the gas-phase rate constant for the reaction of 2,3-dimethylfuran with no3 radical was found to be (583 ± 046)×10-11 and with OH radical was (126 ± 04)×10-11 (in units of cm3 molecule-1 s-1) . This suggests that 2,3-Dimethylfuran may undergo reactions with radicals in biological systems, leading to various downstream effects.
Biochemical Pathways
For instance, 2,5-dimethylfuran, a related compound, has been studied for its unimolecular decomposition pathways, which include initial C–H bond fission, biradical ring opening, and H-atom and CH3-group transfers .
Pharmacokinetics
Its physical properties such as a boiling point of 42 °c/115 mmhg and a density of 091 g/mL at 25 °C suggest that it is a volatile and relatively non-polar compound , which could influence its absorption and distribution in biological systems.
Result of Action
Furans and their derivatives are known to have various biological effects, depending on their specific structures and the biological systems in which they are present .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylfuran. For instance, its reactivity with radicals suggests that its action could be influenced by the presence of various radical species in its environment . Additionally, its volatility suggests that it could be influenced by temperature and pressure conditions .
Safety and Hazards
2,3-Dimethylfuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Acute dermal toxicity, Acute Inhalation Toxicity - Vapors, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Target Organs - Respiratory system .
Eigenschaften
IUPAC Name |
2,3-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSKXQVRKZTKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027759 | |
| Record name | 2,3-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylfuran | |
CAS RN |
14920-89-9, 28802-49-5 | |
| Record name | Furan, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



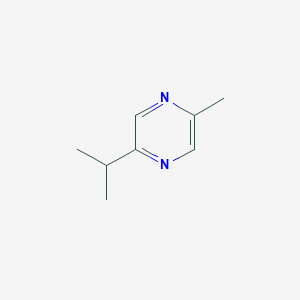
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)

